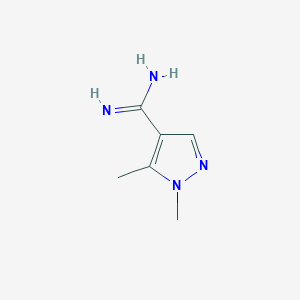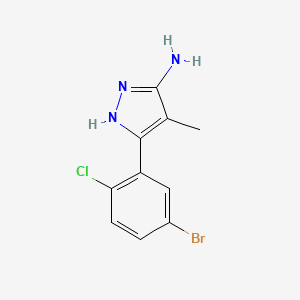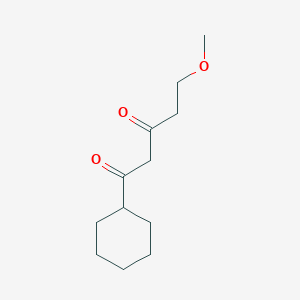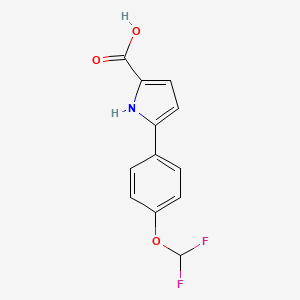
4-((3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C11H19N3O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a suitable diketone.
Coupling of the Pyrrolidine and Pyrazole Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-4-[(3R,4S)-4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole
- rac-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide
Uniqueness
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole |
InChI |
InChI=1S/C11H19N3O/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9/h5,7,10-12H,3-4,6,8H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
IZMJNDJSCSTSRX-QWRGUYRKSA-N |
SMILES isomérique |
CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C |
SMILES canonique |
CCOCC1CNCC1C2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



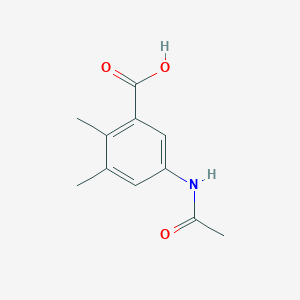
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
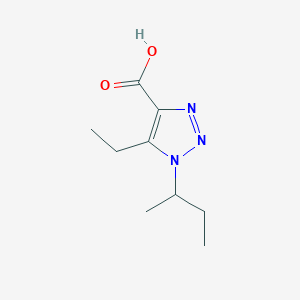


![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)

![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)
